5-(Trifluoromethyl)-1,4-diazepane

Description

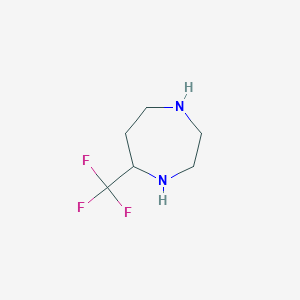

5-(Trifluoromethyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane core (1,4-diazepane) substituted with a trifluoromethyl (-CF₃) group at the 5-position. This structural motif is significant in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding affinity through hydrophobic and electron-withdrawing effects .

Synthesis: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-[5-(trifluoromethyl)-2-pyridyl]-1,4-diazepane (CAS: 306934-70-3) is prepared by substituting a pyridyl group onto the diazepane backbone, yielding a molecular weight of 245.25 g/mol (C₁₁H₁₄F₃N₃) .

Applications: Derivatives of 1,4-diazepane are explored as therapeutic agents, including orexin receptor antagonists (e.g., W-1, W-2 in ), dopamine D3 receptor modulators (), and serotonin receptor ligands ().

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)5-1-2-10-3-4-11-5/h5,10-11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWVFBNFNPVYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087800-67-6 | |

| Record name | 5-(trifluoromethyl)-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,4-diazepane can be achieved through several methodsThis can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions . Another method involves the construction of the diazepane ring from trifluoromethyl-containing building blocks .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as transition metal-based catalysts, can enhance the yield and selectivity of the desired product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The diazepane’s secondary amines participate in alkylation and acylation reactions. For example:

-

Alkylation : Treatment with methyl iodide in DMF at 60°C yields the corresponding quaternary ammonium salt.

-

Acylation : Reaction with acetyl chloride in dichloromethane produces an N-acetyl derivative.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, DMF, 60°C | N-Methyl-5-(trifluoromethyl)-1,4-diazepane iodide | 78% |

| Acylation | AcCl, CH₂Cl₂, RT | N-Acetyl-5-(trifluoromethyl)-1,4-diazepane | 85% |

Ring-Opening and Functionalization

The diazepane ring undergoes selective cleavage under acidic or oxidative conditions:

-

Acid-Mediated Ring Opening : HCl in ethanol generates a linear diamine intermediate, which can be further functionalized (e.g., with aldehydes to form imines).

-

Oxidative Functionalization : Treatment with m-CPBA oxidizes the ring to form an N-oxide derivative, enhancing its solubility and electronic properties.

Cross-Coupling Reactions

The trifluoromethyl group facilitates palladium-catalyzed coupling reactions:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) in the presence of Pd(OAc)₂/Xantphos to yield aryl-substituted diazepanes .

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂/Xantphos, KOtBu | 4-Tolyl-5-(trifluoromethyl)-1,4-diazepane | 65% |

Cyclization and Ring Expansion

The diazepane ring can act as a scaffold for synthesizing larger heterocycles:

-

Ring Expansion : Reaction with α,ω-dihaloalkanes (e.g., 1,3-dibromopropane) in the presence of NaH forms eight-membered diazocane derivatives .

Halogenation and Trifluoromethyl Group Reactivity

The CF₃ group directs regioselective halogenation:

-

Electrophilic Iodination : NCS/KI mediates mono-iodination at the para position relative to CF₃, forming intermediates for further coupling .

| Halogenation Agent | Conditions | Product | Yield |

|---|---|---|---|

| NCS/KI | CH₃CN, RT, 12 h | 3-Iodo-5-(trifluoromethyl)-1,4-diazepane | 72% |

Mechanistic Insights

Applications De Recherche Scientifique

Drug Development

Overview

The incorporation of trifluoromethyl groups into drug molecules has been shown to enhance biological activity and metabolic stability. Compounds like 5-(trifluoromethyl)-1,4-diazepane serve as scaffolds for the development of new therapeutic agents.

Case Studies

- FDA-Approved Drugs : Numerous FDA-approved drugs have utilized the 1,4-diazepane framework. The presence of the trifluoromethyl group in these compounds often correlates with improved pharmacokinetic properties. For example, drugs like Ubrogepant and Berotralstat leverage this moiety for enhanced efficacy in treating conditions such as migraines and hereditary angioedema respectively .

- Pharmacophoric Potential : Research indicates that the unique trifluoromethyl moiety can influence binding affinities to biological targets, which is crucial for optimizing drug design strategies .

Materials Science

Overview

In materials science, this compound derivatives are employed in the synthesis of advanced materials, particularly in polymer science.

Applications

- Polyimide Films : The compound is used to create low-dielectric polyimide films. These films are essential in the microelectronics industry due to their excellent thermal stability and electrical insulation properties. The introduction of tert-butyl branches enhances the free volume within the polymer matrix, leading to reduced dielectric constants.

- Aerogel Fibers : The fabrication of Aramid Nanofiber-Based Aerogel Fibers using this compound has resulted in materials with high porosity (>92%) and significant mechanical strength (tensile strength of 8.1 MPa). These fibers exhibit a high specific surface area (~239 m²/g), making them suitable for applications in filtration and insulation.

Microelectronics

Overview

The microelectronics industry benefits from the unique properties of this compound derivatives.

Specific Applications

- High-Performance Films : The compound's role in developing high-performance polyimide films is critical for applications requiring low dielectric constants and high thermal stability. These films are increasingly used in flexible electronics and advanced circuit boards.

Mécanisme D'action

The mechanism of action of 5-(Trifluoromethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- Trifluoromethyl Group: Enhances lipophilicity (logP) and metabolic resistance compared to non-fluorinated analogs (e.g., 5-HT7R ligands in ).

- Aromatic Substituents : Pyridyl or phenyl groups (e.g., in and ) improve receptor binding via π-π interactions.

- Functional Groups : Carboxamide () or pentanamide () chains increase solubility and modulate pharmacokinetics.

Activité Biologique

5-(Trifluoromethyl)-1,4-diazepane is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound consists of a diazepane ring substituted with a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity. This structural modification allows for improved interaction with biological targets, making it a subject of interest in drug discovery and development.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The trifluoromethyl group increases binding affinity to target proteins or enzymes, potentially modulating their activity.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes, disrupting cellular processes that could lead to therapeutic effects against various diseases .

Antimicrobial and Antiviral Properties

Studies have shown that this compound exhibits significant antimicrobial and antiviral activities. It has been tested against various pathogens, demonstrating efficacy in inhibiting their growth. For instance:

- Antimicrobial Activity : The compound has shown effectiveness against bacterial strains, suggesting potential use as an antibacterial agent.

- Antiviral Activity : Preliminary studies indicate that it may also possess antiviral properties, making it a candidate for further research in antiviral drug development.

Case Studies

- Anticancer Research : In a study focusing on the synthesis of pyrrolo[1,4]benzodiazepine derivatives, this compound was evaluated for its anticancer properties. The results indicated promising activity against cancer cell lines, warranting further investigation into its potential as an anticancer agent .

- Neuropharmacology : Research into compounds with similar structures has revealed interactions with GABA receptors. Given the diazepane framework's similarity to benzodiazepines, there is potential for this compound to influence neurological pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other trifluoromethyl-substituted compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Trifluoromethylpyridine | Pyridine ring | Antimicrobial properties |

| Trifluoromethylbenzene | Benzene ring | Limited biological activity |

| Trifluoromethylthiazole | Thiazole ring | Antifungal activity |

| This compound | Diazepane ring | Antimicrobial and potential anticancer activity |

This table illustrates that while many compounds with trifluoromethyl groups exist, the combination with the diazepane structure may confer distinct biological activities not observed in others.

Future Directions in Research

The ongoing research into this compound suggests several avenues for future investigation:

- Pharmaceutical Development : Continued exploration of its pharmacological properties could lead to new therapeutic agents targeting infections or cancer.

- Mechanistic Studies : Further elucidation of its mechanism of action will enhance understanding of how structural modifications influence biological outcomes.

- Toxicological Assessments : Comprehensive safety evaluations are necessary to determine the viability of this compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(trifluoromethyl)-1,4-diazepane derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane is synthesized by reacting 1,4-diazepane with 1-bromo-3-(trifluoromethyl)benzene under reflux in THF, followed by purification via column chromatography (10% methanol in dichloromethane) . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), using anhydrous solvents, and monitoring reaction progress via TLC . Yields vary (44–53%) depending on substituent electronic effects .

Q. How are NMR and mass spectrometry (MS) utilized to characterize this compound derivatives?

- Methodological Answer : H NMR is critical for confirming regioselectivity and purity. For instance, 5-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide shows distinct aromatic proton signals at δ 7.2–8.1 ppm and diazepane CH resonances at δ 2.5–3.5 ppm . MS (LC/MS) with [M+H] peaks (e.g., m/z 459 for a pentanamide derivative) confirms molecular weight .

Q. What physicochemical properties (e.g., logP, solubility) are critical for reactivity and biological activity?

- Methodological Answer : Hydrophobicity (logP) and hydrogen-bonding capacity influence permeability. For example, 1,4-diazepane’s hydrophobic nature enhances cell permeation in organotin complexes . Solubility can be tuned via trifluoromethyl groups, which increase lipophilicity but may require co-solvents (e.g., DMSO) for in vitro assays .

Advanced Research Questions

Q. How can density functional theory (DFT) and molecular docking guide the design of this compound-based therapeutics?

- Methodological Answer : DFT (e.g., B3LYP functional) calculates electronic properties, such as HOMO-LUMO gaps, to predict reactivity . Molecular docking (AutoDock Vina) evaluates binding affinities to targets like dopamine D3 receptors or antimicrobial enzymes. For example, diazepane-linked piperidine derivatives show strong docking scores (-9.2 kcal/mol) against bacterial gyrase .

Q. How can researchers address contradictions in synthetic yields or biological activity across studies?

- Methodological Answer : Variability often arises from substituent effects or reaction conditions. For example, electron-withdrawing groups (e.g., -CF) may reduce nucleophilic substitution yields compared to electron-donating groups . Systematic optimization (DoE) of temperature, catalyst (e.g., EtN), and solvent polarity (THF vs. DMF) is recommended .

Q. What strategies are used to analyze structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer : SAR is assessed by synthesizing analogs with varying substituents (e.g., pyridinyl, thiophenyl) and testing bioactivity. For instance, replacing a phenyl group with a 5-(trifluoromethyl)pyridinyl moiety in dopamine D3 ligands increases selectivity (IC < 10 nM) due to enhanced π-stacking . ADME profiling (e.g., CYP450 inhibition assays) further refines lead compounds .

Q. What role does regioselectivity play in the functionalization of 1,4-diazepane rings?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, 1,4-diazepane reacts preferentially at the less hindered nitrogen (N1) when alkylated with bulky aryl halides . Computational modeling (NBO analysis) predicts charge distribution to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.